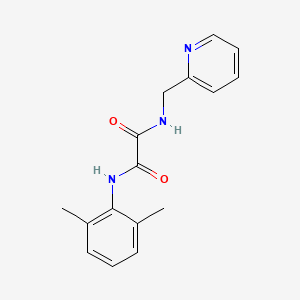

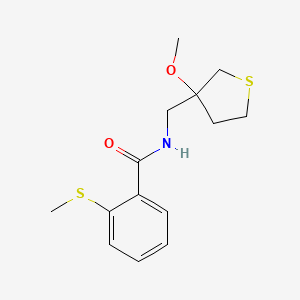

![molecular formula C70H54 B2531030 2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene CAS No. 1013621-25-4](/img/structure/B2531030.png)

2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene” is a novel anthracene derivative . It exhibits deep-blue emission with high fluorescence quantum yields . The compound is used in non-doped deep-blue electroluminescent devices .

Synthesis Analysis

The compound is synthesized and characterized as part of the development of novel anthracene derivatives . The synthesis process involves quantum chemical calculations . The compound has a highly non-coplanar structure .Molecular Structure Analysis

The molecular structure of the compound is highly non-coplanar . This structure is determined through quantum chemical calculations .Chemical Reactions Analysis

The compound exhibits deep-blue emission with high fluorescence quantum yields . This is a result of its unique chemical structure and the reactions it undergoes when used in electroluminescent devices .Physical And Chemical Properties Analysis

The compound exhibits strong deep-blue emission both in solution and in thin films . It also has high glass-transition temperatures (Tg ≥ 133 °C) due to the presence of sterically congested terminal groups .Its performance is comparable to the best of the non-doped deep-blue OLEDs with a CIE coordinate of y < 0.10 , indicating its promise for future applications in this field.

Applications De Recherche Scientifique

OLED Applications

2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene and its derivatives have been extensively studied for their applications in organic light-emitting diodes (OLEDs). Research has demonstrated that these compounds, due to their unique electronic and structural properties, are highly efficient for use in non-doped OLEDs. They exhibit strong blue emissions in solution with high quantum efficiencies, making them ideal for blue OLED applications. The devices based on these derivatives have shown superior electroluminescence (EL) performance, with some achieving high brightness and color purity. This is attributed to their high glass-transition temperatures and non-coplanar configurations, which lead to decreased intermolecular interactions and improved morphological stability in OLEDs (Chen et al., 2012), (Zheng et al., 2010), (Chien et al., 2009).

Theoretical Analysis and Molecular Engineering

In addition to practical applications, there has been significant theoretical analysis of these anthracene derivatives. Studies involving quantum-chemical calculations have been conducted to understand their optical and electronic properties. These analyses indicate that these materials have a three-dimensional nonplanar molecular structure, which contributes to reduced intermolecular interaction and a lower likelihood of excimer formation. The calculated absorption and emission spectra of these molecules align well with experimental results, suggesting their potential as candidates for blue-light-emitting materials in OLEDs (Peng-jun, 2010).

Molecular and Crystal Structure Studies

Further research has explored the molecular and crystal structure of these compounds, highlighting their complex dynamics. Studies have shown that different polymorphs of these compounds can be obtained through recrystallization from different solvents, with the molecules in these polymorphs differing in their dihedral angles. This polymorphism is important for understanding the molecular dynamics and potential applications of these materials (Beckmann et al., 2019).

Propriétés

IUPAC Name |

2-tert-butyl-9,10-bis[4-(1,2,2-triphenylethenyl)phenyl]anthracene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H54/c1-70(2,3)59-46-47-62-63(48-59)69(58-44-40-56(41-45-58)67(54-34-20-9-21-35-54)65(51-28-14-6-15-29-51)52-30-16-7-17-31-52)61-37-23-22-36-60(61)68(62)57-42-38-55(39-43-57)66(53-32-18-8-19-33-53)64(49-24-10-4-11-25-49)50-26-12-5-13-27-50/h4-48H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEYJTDTRRRMFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=C(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H54 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

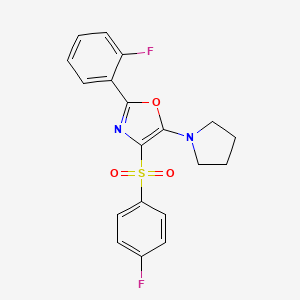

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)

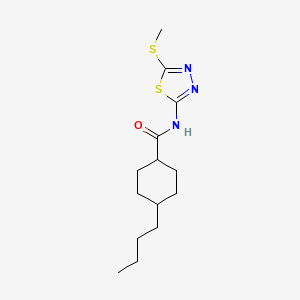

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)

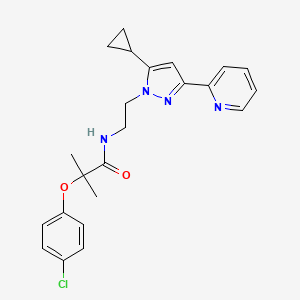

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)

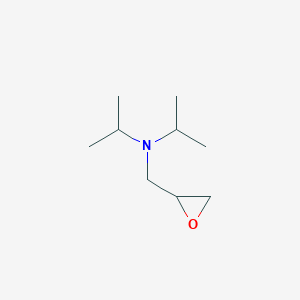

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)

![3-(2-methoxyethyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530957.png)

![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)